4-Hydroxy Nisoldipine-d6
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Overview
Description
4-Hydroxy Nisoldipine-d6 is a deuterium-labeled derivative of 4-Hydroxy Nisoldipine. It is a biochemical compound primarily used in proteomics research. The molecular formula of this compound is C20H18D6N2O7, and it has a molecular weight of 410.45 .
Preparation Methods
The preparation of 4-Hydroxy Nisoldipine-d6 involves the synthesis of Nisoldipine followed by the introduction of deuterium atoms. One common method for synthesizing Nisoldipine is through the solvent evaporation technique, which involves the preparation of amorphous solid dispersions. This method includes the use of rotary evaporation and spray drying techniques . The deuterium atoms are then introduced through specific chemical reactions that replace hydrogen atoms with deuterium.
Chemical Reactions Analysis
4-Hydroxy Nisoldipine-d6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Hydroxy Nisoldipine-d6 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: It is used as a biochemical tool to study protein interactions and functions.
Pharmaceutical Research: It is used to develop and evaluate new drug formulations, such as solid dispersion-based sublingual films to improve drug dissolution and bioavailability.
Metabolic Studies: It is used in metabolic research to study the pathways and mechanisms of drug metabolism.
Mechanism of Action
4-Hydroxy Nisoldipine-d6, like Nisoldipine, is a calcium channel blocker. It acts primarily on vascular smooth muscle cells by stabilizing voltage-gated L-type calcium channels in their inactive conformation. By inhibiting the influx of calcium in smooth muscle cells, it prevents calcium-dependent smooth muscle contraction and subsequent vasoconstriction .
Comparison with Similar Compounds
4-Hydroxy Nisoldipine-d6 is similar to other calcium channel blockers, such as:
Nifedipine: Another dihydropyridine calcium channel blocker used to treat hypertension and angina.
Amlodipine: A long-acting dihydropyridine calcium channel blocker used to treat high blood pressure and coronary artery disease.
Felodipine: A dihydropyridine calcium channel blocker used to treat high blood pressure.
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly useful in metabolic studies and proteomics research .
Properties
CAS No. |
1189945-12-7 |
---|---|
Molecular Formula |
C20H24N2O7 |
Molecular Weight |
410.456 |
IUPAC Name |
3-O-methyl 5-O-[3,3,3-trideuterio-2-hydroxy-2-(trideuteriomethyl)propyl] 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H24N2O7/c1-11-15(18(23)28-5)17(13-8-6-7-9-14(13)22(26)27)16(12(2)21-11)19(24)29-10-20(3,4)25/h6-9,17,21,25H,10H2,1-5H3/i3D3,4D3 |
InChI Key |
MOZPKZYMNVFLSU-LIJFRPJRSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)O)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC |
Synonyms |
2,6-Dimethyl-4-(2-nitro-phenyl)-1,4-dihydro-pyridine-3,5-dicarboxylic Acid 3-(2-Hydroxy-2-methylpropyl) Ester 5-Methyl Ester-d6; _x000B_ |
Origin of Product |
United States |
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